![molecular formula C13H16FNO3 B3105837 benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1554141-63-7](/img/structure/B3105837.png)
benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Overview
Description
Benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to act as a potent inhibitor of certain enzymes, making it a promising candidate for the development of new drugs. In
Scientific Research Applications
Stereoselective Syntheses
One notable application involves the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives. Through reactions with L-selectride and subsequent transformations, researchers achieved quantitative yields of cis and trans isomers, demonstrating the compound's utility in generating stereochemically complex structures (Boev et al., 2015).
Process Development for Scale-Up
In pharmaceutical manufacturing, the development of a reproducible process for producing a novel 3,5-substituted thiazolidine-2,4-dione compound, a potent inhibitor for estrogen-related receptor 1 (ERR1), highlights the compound's role in facilitating large-scale synthesis. This synthesis involves a magnesium perchlorate-catalyzed regioselective epoxide ring-opening, showcasing the compound's utility in producing high-value pharmaceuticals efficiently (Li et al., 2014).
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate. For example, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by factors such as the presence of other molecules in the body.
properties
IUPAC Name |
benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRKELORNFODMN-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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